3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methyl group at position 3, a pentan-3-yl group at position 1, and a carbaldehyde group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-(pentan-3-yl)-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the carbaldehyde group at position 4.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.
Comparison with Similar Compounds
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness:
- The presence of the aldehyde group at position 4 makes 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde unique in its reactivity and potential applications. The aldehyde group is highly reactive, allowing for further functionalization and derivatization.
Properties
CAS No. |
1247761-16-5 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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